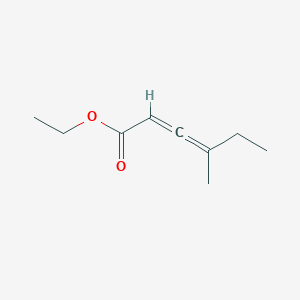
Ethyl 4-methylhexa-2,3-dienoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-methylhexa-2,3-dienoate is an organic compound belonging to the class of esters. It is characterized by the presence of an ethyl ester group attached to a 4-methylhexa-2,3-dienoate backbone. This compound is of interest due to its unique structure, which includes a conjugated diene system, making it a valuable subject for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-methylhexa-2,3-dienoate typically involves the reaction of ethyl (triphenylphosphoranylidene)acetate with 3,3-dimethylbutyryl chloride in the presence of triethylamine. The reaction is carried out in dichloromethane under nitrogen atmosphere, followed by purification steps involving silica gel filtration and solvent evaporation .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
化学反应分析
Types of Reactions: Ethyl 4-methylhexa-2,3-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the diene system into more saturated compounds.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as alcohols or amines can be used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce alkanes or alkenes.
科学研究应用
Ethyl 4-methylhexa-2,3-dienoate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in studies of reaction mechanisms involving conjugated dienes.
Biology: The compound can be used in the synthesis of biologically active molecules, aiding in the development of pharmaceuticals.
Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic potential.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which ethyl 4-methylhexa-2,3-dienoate exerts its effects involves interactions with various molecular targets. The conjugated diene system allows it to participate in pericyclic reactions, such as Diels-Alder reactions, which are crucial in the formation of cyclic compounds. Additionally, the ester group can undergo hydrolysis, releasing the corresponding acid and alcohol.
相似化合物的比较
Ethyl 2-methylpenta-3,4-dienoate: Similar in structure but with a different substitution pattern on the diene system.
Ethyl 5,5-dimethylhexa-2,3-dienoate: Another ester with a similar backbone but different methyl group positioning.
Uniqueness: Ethyl 4-methylhexa-2,3-dienoate is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound for studying the effects of structural variations on chemical behavior.
属性
CAS 编号 |
65359-66-2 |
|---|---|
分子式 |
C9H14O2 |
分子量 |
154.21 g/mol |
InChI |
InChI=1S/C9H14O2/c1-4-8(3)6-7-9(10)11-5-2/h7H,4-5H2,1-3H3 |
InChI 键 |
NKKCZEGCXRSCSF-UHFFFAOYSA-N |
规范 SMILES |
CCC(=C=CC(=O)OCC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-Tert-butyl-1,4-dithiaspiro[4.5]decane](/img/structure/B14489775.png)
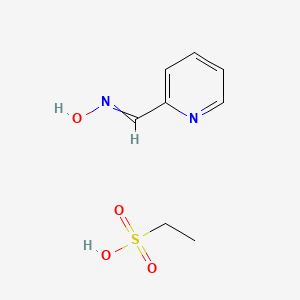
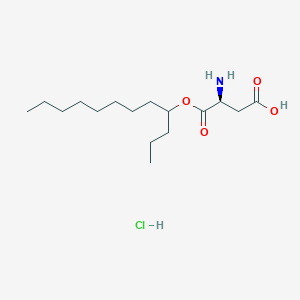
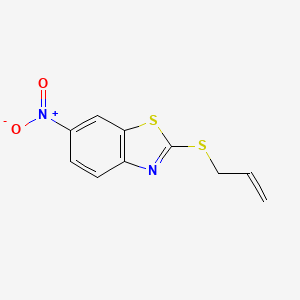
![1-[2-(Prop-2-en-1-yl)cyclohexyl]azepane](/img/structure/B14489801.png)

![3-Methyl[1,2,4]triazolo[3,4-a]phthalazin-9(5H)-one](/img/structure/B14489807.png)
![Methyldesacetylcolchaminone [French]](/img/structure/B14489814.png)
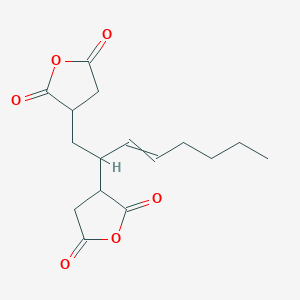
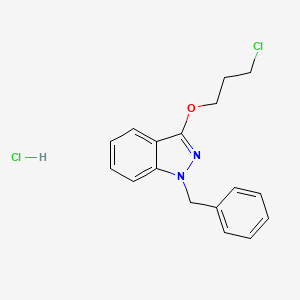
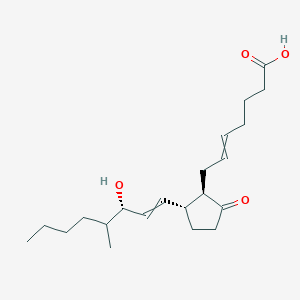
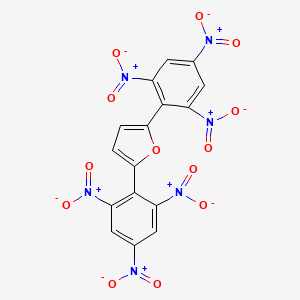
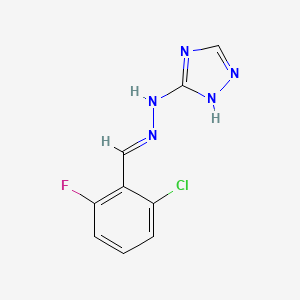
![2,2'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy)]dipropanoic acid](/img/structure/B14489858.png)
